(4-METHYLPHENYL)METHYL 4-(2,4-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Overview
Description
(4-METHYLPHENYL)METHYL 4-(2,4-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPHENYL)METHYL 4-(2,4-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors . The use of continuous flow microreactors allows for precise control of reaction conditions such as temperature and residence time, which is crucial for the synthesis of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPHENYL)METHYL 4-(2,4-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling , nitric acid for nitration , and various oxidizing and reducing agents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of similar compounds can yield nitro derivatives, which are key intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biology and medicine, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents . The ability to modify its structure allows researchers to optimize its biological activity and selectivity.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of (4-METHYLPHENYL)METHYL 4-(2,4-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and organoboron compounds used in Suzuki–Miyaura coupling . These compounds share structural similarities and often exhibit comparable reactivity and applications.
Uniqueness
What sets (4-METHYLPHENYL)METHYL 4-(2,4-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-methylphenyl)methyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO3/c1-12-3-5-14(6-4-12)11-27-21(26)20-13(2)24-19(25)10-17(20)16-8-7-15(22)9-18(16)23/h3-9,17H,10-11H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQWNRJDTHHMQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=C(NC(=O)CC2C3=C(C=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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